molecular formula C13H17ClO2 B14029564 Tert-butyl 4-chloro-3,5-dimethylbenzoate

Tert-butyl 4-chloro-3,5-dimethylbenzoate

Cat. No.: B14029564
M. Wt: 240.72 g/mol
InChI Key: VPEFIGKZYMVSGN-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-3,5-dimethylbenzoate is an organic compound with the molecular formula C₁₃H₁₇ClO₂ and a molecular weight of 240.73 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-chloro-3,5-dimethylbenzoate typically involves the esterification of 4-chloro-3,5-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-chloro-3,5-dimethylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

Tert-butyl 4-chloro-3,5-dimethylbenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of organic compounds with biological systems.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-3,5-dimethylbenzoate involves its interaction with specific molecular targets, leading to various chemical transformations. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways . The chlorine atom can also be involved in substitution reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Tert-butyl 4-chloro-3,5-dimethylbenzoate can be compared with similar compounds such as:

    Tert-butyl 4-chloro-3,5-dimethylphenylacetate: Similar in structure but with an additional methylene group.

    Tert-butyl 4-chloro-3,5-dimethylbenzamide: Similar but with an amide group instead of an ester.

    Tert-butyl 4-chloro-3,5-dimethylbenzonitrile: Similar but with a nitrile group instead of an ester.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications .

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

tert-butyl 4-chloro-3,5-dimethylbenzoate

InChI

InChI=1S/C13H17ClO2/c1-8-6-10(7-9(2)11(8)14)12(15)16-13(3,4)5/h6-7H,1-5H3

InChI Key

VPEFIGKZYMVSGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(=O)OC(C)(C)C

Origin of Product

United States

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